Methyl 1-(2-nitrophenyl)piperidine-2-carboxylate
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Overview
Description
Methyl 1-(2-nitrophenyl)piperidine-2-carboxylate is a chemical compound that belongs to the piperidine family Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2-nitrophenyl)piperidine-2-carboxylate typically involves the reaction of 2-nitrobenzaldehyde with piperidine and methyl chloroformate. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction proceeds through the formation of an intermediate, which is then converted to the final product through a series of steps including condensation and esterification .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-nitrophenyl)piperidine-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and a palladium catalyst.
Reduction: The ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalyst, sodium hydroxide, and hydrochloric acid. The reaction conditions vary depending on the desired transformation, with typical conditions including room temperature to moderate heating and atmospheric pressure .
Major Products
The major products formed from these reactions include the corresponding amine, carboxylic acid, and substituted aromatic compounds. These products can be further utilized in various applications, including drug development and material science .
Scientific Research Applications
Methyl 1-(2-nitrophenyl)piperidine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of Methyl 1-(2-nitrophenyl)piperidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidine ring can also interact with receptors and enzymes, modulating their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives such as:
- Methyl 2-piperidinecarboxylate
- 2-Nitrophenyl methyl 4-methacryloyloxy piperidine-1-carboxylate
- Hydroxy-ethyl isobutyl piperidine carboxylate
Uniqueness
Methyl 1-(2-nitrophenyl)piperidine-2-carboxylate is unique due to its specific structural features, including the presence of both a nitro group and a piperidine ring. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
methyl 1-(2-nitrophenyl)piperidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-19-13(16)12-8-4-5-9-14(12)10-6-2-3-7-11(10)15(17)18/h2-3,6-7,12H,4-5,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMSCJIMDFJQBHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCCN1C2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00523865 |
Source
|
Record name | Methyl 1-(2-nitrophenyl)piperidine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00523865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89860-67-3 |
Source
|
Record name | Methyl 1-(2-nitrophenyl)piperidine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00523865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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